

Technical Guide: (tert-Butyldimethylsilyloxy)acetaldehyde in Synthetic Chemistry

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Compound of Interest

Compound Name: (tert-Butyldimethylsilyloxy)acetaldehyde

Cat. No.: B1274972

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Audience: Researchers, scientists, and drug development professionals.

Core Compound Data

(tert-Butyldimethylsilyloxy)acetaldehyde is a versatile bifunctional reagent used in a variety of complex organic syntheses. Its aldehyde group serves as a key building block for carbon-carbon bond formation, while the bulky tert-butyldimethylsilyl (TBS) ether provides a stable protecting group for the hydroxyl functionality. This allows for selective reactions at other sites of a molecule. The compound's utility is particularly noted in the construction of tetrahydropyran subunits and in the total synthesis of various natural products.^[1]

The fundamental physicochemical properties of **(tert-Butyldimethylsilyloxy)acetaldehyde** are summarized in the table below.

Property	Value
Molecular Formula	C ₈ H ₁₈ O ₂ Si
Molecular Weight	174.31 g/mol
CAS Number	102191-92-4
Appearance	Clear colorless to straw yellow liquid
Boiling Point	165-167 °C (lit.)
Density	0.915 g/mL at 25 °C (lit.)
Refractive Index	n ₂₀ /D 1.432 (lit.)

Key Applications in Synthesis

(tert-Butyldimethylsilyloxy)acetaldehyde is a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of natural product synthesis. It has been employed as a crucial reagent in the total synthesis of several bioactive compounds, including:

- (+)-Ambruticin
- (–)-Laulimalide
- (–)-Salinosporamide A
- (+)-Leucascandrolide A
- (–)-Dactylodide

A primary application of this aldehyde is in the stereocontrolled construction of tetrahydropyran rings, a common motif in marine natural products.^[1] It can function as both an aldol donor and acceptor, highlighting its versatility in forming key carbon-carbon bonds.

Representative Experimental Protocol: Aldol Addition

The following is a representative protocol for a base-catalyzed aldol addition reaction using **(tert-Butyldimethylsilyloxy)acetaldehyde** and a ketone, such as acetone. This reaction forms a β -hydroxy carbonyl compound, a foundational structure in many synthetic pathways.

Materials:

- **(tert-Butyldimethylsilyloxy)acetaldehyde**
- Acetone (or other suitable ketone)
- Sodium Hydroxide (NaOH), 10% aqueous solution
- Ethanol
- Deionized Water
- Diethyl ether
- Anhydrous magnesium sulfate
- 1 M Hydrochloric Acid (HCl)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

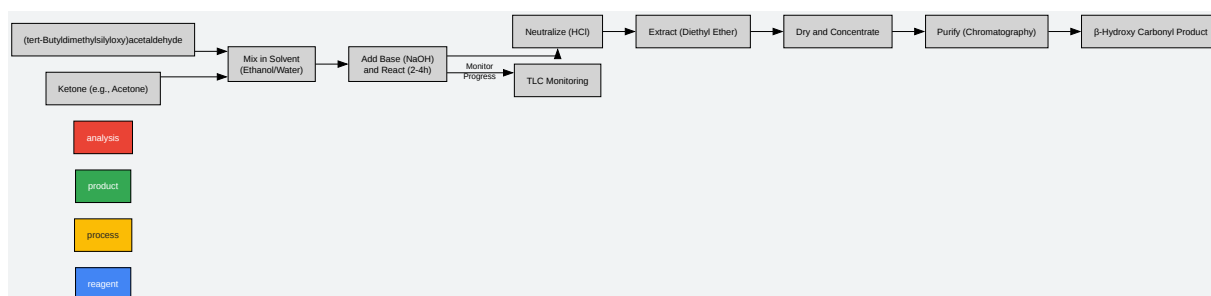
Procedure:

- In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve **(tert-Butyldimethylsilyloxy)acetaldehyde** (1.0 equivalent) in a 1:1 mixture of ethanol and water to a concentration of 0.5 M.
- Add acetone (1.5 equivalents) to the solution and stir at room temperature.

- Slowly add a 10% aqueous solution of sodium hydroxide (0.1 equivalents) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with 1 M HCl until it reaches a pH of approximately 7.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude β -hydroxy carbonyl product.
- The crude product can be further purified by flash column chromatography.

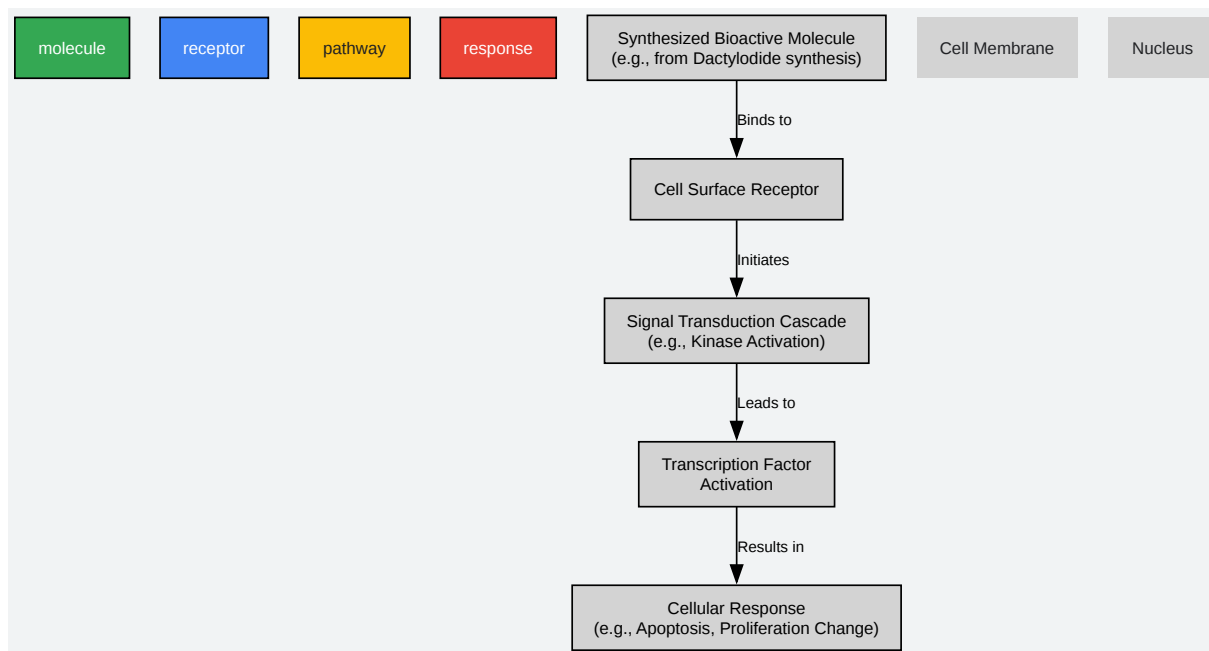
Logical Workflow and Pathway Visualizations

To illustrate the role of **(tert-Butyldimethylsilyloxy)acetaldehyde** in a synthetic context, the following diagrams depict a generalized experimental workflow for the described aldol reaction and a conceptual signaling pathway for the application of a synthesized bioactive molecule.



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Diagram 1: Experimental workflow for an Aldol Addition reaction.



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Diagram 2: Conceptual signaling pathway for a synthesized molecule.

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References

- 1. scbt.com [scbt.com]
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